

# Spectroscopic Profile of 3-Bromo-5-fluoroanisole: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **3-Bromo-5-fluoroanisole**

Cat. No.: **B1278276**

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## Introduction

**3-Bromo-5-fluoroanisole** (CAS No: 29578-39-0) is a substituted aromatic ether with significant applications as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a methoxy group, a bromine atom, and a fluorine atom on the benzene ring, imparts unique reactivity and makes it a valuable intermediate in organic synthesis. A precise and thorough characterization of this compound is paramount for its effective utilization, and spectroscopic techniques provide the foundational data for structural elucidation and purity assessment.

This technical guide offers an in-depth analysis of the spectroscopic data for **3-Bromo-5-fluoroanisole**, including <sup>1</sup>H Nuclear Magnetic Resonance (NMR), <sup>13</sup>C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also a detailed interpretation rooted in the fundamental principles of spectroscopy and contextualized with insights into experimental best practices.

## Molecular Structure and Key Features

The structural attributes of **3-Bromo-5-fluoroanisole** are pivotal to understanding its spectroscopic behavior. The interplay of the electron-donating methoxy group and the electron-withdrawing halogen substituents creates a distinct electronic environment on the aromatic ring, influencing the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Caption: Molecular structure of **3-Bromo-5-fluoroanisole**.

## **<sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy**

<sup>1</sup>H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The spectrum of **3-Bromo-5-fluoroanisole** is characterized by distinct signals for the aromatic protons and the methoxy group protons.

### **Experimental Protocol: <sup>1</sup>H NMR**

A standardized protocol for acquiring a <sup>1</sup>H NMR spectrum of a small organic molecule like **3-Bromo-5-fluoroanisole** is as follows:

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.<sup>[1]</sup> The choice of solvent is critical to avoid interfering signals.<sup>[1]</sup>
- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.<sup>[2]</sup>
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Data Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

### **Data Interpretation**

The <sup>1</sup>H NMR spectrum of **3-Bromo-5-fluoroanisole** is expected to show the following signals:

<sup>[3]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 3.8	Singlet (s)	3H	-OCH <sub>3</sub>
~ 6.7 - 7.2	Multiplet (m)	3H	Aromatic protons

- Methoxy Protons (-OCH<sub>3</sub>): A singlet integrating to three protons is observed for the methoxy group. Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom. [4]
- Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms will generally shift these protons downfield compared to unsubstituted anisole.[5] The coupling patterns can be intricate, often appearing as doublets of doublets or triplets of doublets, with typical ortho-coupling constants (J) in the range of 7-10 Hz and meta-coupling constants around 2-3 Hz.[5][6]

Caption: <sup>1</sup>H NMR coupling relationships in **3-Bromo-5-fluoroanisole**.

## <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of **3-Bromo-5-fluoroanisole** will show distinct signals for each of the seven unique carbon atoms.

### Experimental Protocol: <sup>13</sup>C NMR

The protocol for <sup>13</sup>C NMR is similar to that for <sup>1</sup>H NMR, with some key differences:

- Sample Concentration: A higher concentration of the sample (50-100 mg) is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.[1]
- Data Acquisition: Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon. A greater number of scans and a longer acquisition time are generally necessary.

### Data Interpretation

The expected chemical shifts for the carbon atoms in **3-Bromo-5-fluoroanisole** are influenced by the electronic effects of the substituents.[7][8][9]

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 56	-OCH <sub>3</sub>
~ 100 - 115	Aromatic CH (ortho to -OCH <sub>3</sub> and meta to halogens)
~ 115 - 130	Aromatic C-Br
~ 160 - 165 (doublet)	Aromatic C-F
~ 160	Aromatic C-OCH <sub>3</sub>

- Methoxy Carbon (-OCH<sub>3</sub>): The carbon of the methoxy group will appear at a characteristic chemical shift around 56 ppm.
- Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the additive effects of the substituents. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling. The carbons attached to bromine and the methoxy group will be significantly shifted, as will the carbons bearing protons.[10]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.[11]

## Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet technique: [12]

- Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.[13]

## Data Interpretation

The IR spectrum of **3-Bromo-5-fluoroanisole** is expected to show characteristic absorption bands for the following functional groups:[14]

Wavenumber (cm <sup>-1</sup> )	Vibration
~ 3100 - 3000	Aromatic C-H stretch
~ 2950 - 2850	Aliphatic C-H stretch (-OCH <sub>3</sub> )
~ 1600, 1470	Aromatic C=C stretch
~ 1250 - 1040	Aryl-alkyl ether C-O stretch
~ 1100 - 1000	C-F stretch
~ 700 - 500	C-Br stretch

- C-H Stretching: Bands corresponding to the aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions.
- Aromatic C=C Stretching: Absorptions due to the carbon-carbon double bond stretching in the benzene ring are typically observed.
- C-O Stretching: A strong absorption band characteristic of the aryl-alkyl ether C-O stretch is a key diagnostic feature.[15]
- C-Halogen Stretching: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions.[16] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.[17]

## Experimental Protocol: Mass Spectrometry

A typical procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

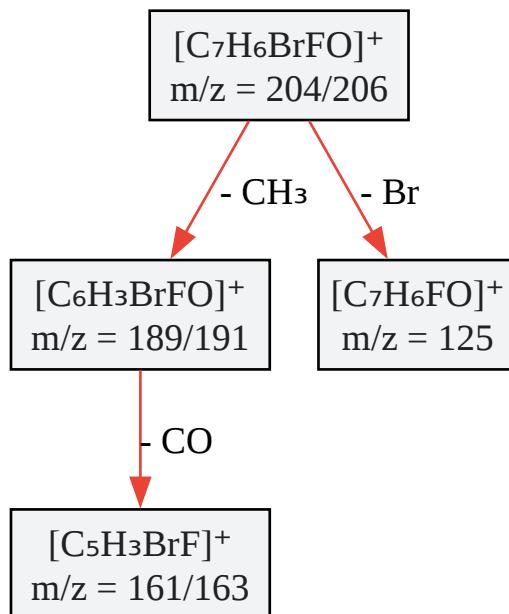
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[18]
- Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[19]
- Detection: Detect the ions and generate a mass spectrum.

## Data Interpretation

The mass spectrum of **3-Bromo-5-fluoroanisole** will exhibit a molecular ion peak and several fragment ion peaks.[20][21]

m/z	Assignment
204/206	Molecular ion $[M]^+$ and $[M+2]^+$
189/191	$[M - \text{CH}_3]^+$
161/163	$[M - \text{CH}_3 - \text{CO}]^+$
125	$[M - \text{Br}]^+$

- Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks at m/z 204 and 206, with a relative intensity of approximately 1:1, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the <sup>79</sup>Br and <sup>81</sup>Br isotopes).[22][23]
- Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include the loss of the alkyl group (in this case, a methyl radical) and subsequent loss of carbon monoxide (CO).[24] Cleavage of the C-Br bond is also a likely fragmentation pathway.[24]

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Caption: Proposed mass spectrometry fragmentation pathway for **3-Bromo-5-fluoroanisole**.

## Conclusion

The comprehensive spectroscopic analysis of **3-Bromo-5-fluoroanisole** presented in this guide provides a robust framework for its identification and characterization. The combined application of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and mass spectrometry offers a detailed and self-validating system for confirming the structure and purity of this important synthetic intermediate. The provided protocols and interpretative guidance are intended to support researchers in their efforts to effectively utilize this compound in the development of novel pharmaceuticals and agrochemicals.

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